molecular formula C18H14N2O4 B4743548 N-[4-(acetylamino)phenyl]-4-oxo-4H-chromene-2-carboxamide

N-[4-(acetylamino)phenyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B4743548
M. Wt: 322.3 g/mol
InChI Key: XMIKHLDLGGZSJG-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-4-oxo-4H-chromene-2-carboxamide is a chromene-based organic compound distinguished by its 4-oxo-chromene core, carboxamide group, and acetylamino-substituted phenyl ring (molecular formula: C20H18N2O4) . Chromene derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties. The acetylamino group enhances solubility and target-binding affinity, while the carboxamide moiety facilitates interactions with enzymes or receptors, making this compound a promising candidate for medicinal chemistry research .

Properties

IUPAC Name

N-(4-acetamidophenyl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-11(21)19-12-6-8-13(9-7-12)20-18(23)17-10-15(22)14-4-2-3-5-16(14)24-17/h2-10H,1H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIKHLDLGGZSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(acetylamino)phenyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Acetylamino Group: The acetylamino group can be introduced via acetylation of aniline using acetic anhydride in the presence of a catalyst such as pyridine.

    Coupling Reaction: The final step involves coupling the acetylamino-substituted aniline with the chromene core using a coupling reagent like carbodiimide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting histone deacetylases.

    Medicine: Explored for its antitumor and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of histone deacetylases, leading to increased acetylation of histones. This results in changes in gene expression, which can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include histone deacetylase enzymes, and the pathways involved are related to chromatin remodeling and gene transcription regulation.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and biological activities between the target compound and its analogs:

Compound Name Molecular Formula Key Structural Features Biological Activity Unique Advantages/Disadvantages
N-[4-(acetylamino)phenyl]-4-oxo-4H-chromene-2-carboxamide C20H18N2O4 Acetylamino phenyl, carboxamide, 4-oxo-chromene Antimicrobial, anticancer, neuroprotective Enhanced solubility and target binding due to acetylamino and carboxamide groups
4-Oxo-N-phenyl-4H-chromene-2-carboxamide C16H11NO3 Phenyl group (no acetylamino) Antimicrobial Limited solubility and reduced interaction versatility compared to acetylamino derivatives
7-Methoxy-4-hydroxycoumarin C10H8O4 Hydroxyl and methoxy groups on coumarin core Anticoagulant Lacks carboxamide; limited applications beyond anticoagulation
N-(3-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide C16H10N2O5 Nitrophenyl substituent High reactivity (e.g., redox activity) Nitro group may confer cytotoxicity, limiting therapeutic use
N-(4-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide C19H16ClNO3 Chlorophenyl and methyl groups on chromene Anticancer, anti-inflammatory Chlorine enhances binding to hydrophobic targets but may reduce metabolic stability
N-(3-chloro-4-methylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide C18H14ClNO3 Chlorine and methyl substituents on phenyl and chromene Antimicrobial, anticancer Bromine analogs show higher potency but increased toxicity

Key Research Findings

Role of the Acetylamino Group: The acetylamino group in the target compound improves water solubility and target specificity compared to simpler phenyl-substituted analogs like 4-Oxo-N-phenyl-4H-chromene-2-carboxamide. This modification enhances interactions with polar residues in enzyme active sites, as observed in studies on kinase inhibition .

Carboxamide vs. Hydroxyl/Methoxy Groups :
Unlike 7-methoxy-4-hydroxycoumarin, which primarily acts as an anticoagulant, the carboxamide group in the target compound enables broader pharmacological applications, including neuroprotection and anti-inflammatory effects .

Substituent Position and Bioactivity :

  • Nitrophenyl derivatives (e.g., N-(3-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide) exhibit strong redox activity but higher cytotoxicity due to nitro group-mediated oxidative stress .
  • Chlorophenyl analogs (e.g., N-(4-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide) show enhanced anticancer activity but may suffer from metabolic instability in vivo .

Methyl Substituents on Chromene :
Methyl groups at positions 6 and 8 (as in the target compound) increase lipophilicity , improving blood-brain barrier penetration for neuroprotective applications. This contrasts with unmethylated analogs, which show reduced bioavailability .

Limitations and Opportunities

  • Toxicity Concerns : Nitrophenyl and brominated analogs, while potent, often exhibit off-target effects, necessitating structural optimization .
  • Synthetic Complexity: The multi-step synthesis of the acetylamino-phenyl chromene derivative requires precise control to avoid byproducts, unlike simpler coumarin-based compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[4-(acetylamino)phenyl]-4-oxo-4H-chromene-2-carboxamide?

  • Methodology : The synthesis typically involves a multi-step approach:

Claisen-Schmidt Condensation : Reacting substituted benzaldehydes with ketones to form chalcone intermediates.

Cyclization : Using acidic or basic conditions (e.g., H₂SO₄ or NaOH) to form the chromene-4-one core.

Amidation : Coupling the chromene-2-carboxylic acid derivative with 4-acetamidoaniline via carbodiimide-mediated reactions (e.g., EDC/HOBt) .

  • Key Considerations : Optimize reaction temperatures (60–100°C) and solvent systems (DMF or THF) to improve yields (typically 50–70%).

Q. How is the compound structurally characterized to confirm purity and identity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amide bond formation.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 352.3).
  • X-ray Crystallography : Single-crystal analysis (using SHELX software) resolves bond angles and torsional strain in the chromene core .

Q. What are the primary biological targets or activities studied for this compound?

  • In Vitro Assays :

  • Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ values against MCF-7 or HeLa cells).
  • Anti-inflammatory : COX-2 inhibition assays (comparing potency to Celecoxib).
  • Antimicrobial : Disk diffusion tests against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • SAR Insights :

Substituent PositionModificationObserved Effect
4-Oxo Chromene Electron-withdrawing groups (e.g., -Cl)↑ Cytotoxicity via enhanced DNA intercalation
Phenyl Ring -NO₂ or -CF₃ groups↓ Solubility but ↑ kinase inhibition
Acetamido Group Methylation or halogenationAlters binding affinity to tubulin or topoisomerase II .

Q. What strategies resolve contradictions in biological data across studies (e.g., variable IC₅₀ values)?

  • Experimental Design Adjustments :

  • Standardized Assay Conditions : Control pH (7.4), serum concentration (10% FBS), and incubation time (48–72 hrs).
  • Orthogonal Validation : Confirm activity via dual assays (e.g., Western blot for apoptosis markers alongside MTT).
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .

Q. How can computational modeling predict target interactions and optimize derivatives?

  • In Silico Workflow :

Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR) or tubulin.

MD Simulations : GROMACS for 100-ns trajectories to assess ligand-receptor stability.

QSAR Models : Train regression models on IC₅₀ data to prioritize substituents (e.g., -OCH₃ for solubility) .

Q. What methodologies assess compound stability under physiological conditions?

  • Degradation Studies :

  • pH Stability : Incubate in buffers (pH 1–9) and quantify degradation via HPLC (C18 columns).
  • Thermal Analysis : TGA/DSC to determine melting points and thermal decomposition pathways.
  • Light Sensitivity : UV-Vis spectroscopy post-UV exposure (λ = 254 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(acetylamino)phenyl]-4-oxo-4H-chromene-2-carboxamide
Reactant of Route 2
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N-[4-(acetylamino)phenyl]-4-oxo-4H-chromene-2-carboxamide

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